Diethyl (2R)-2-ethyl-3-oxobutanedioate
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Overview
Description
Diethyl (2R)-2-ethyl-3-oxobutanedioate is an organic compound that belongs to the class of esters. It is a derivative of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is known for its role in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2R)-2-ethyl-3-oxobutanedioate can be synthesized through the malonic ester synthesis. This process involves the deprotonation of diethyl malonate with a weak base to form an enolate, which then undergoes alkylation with an alkyl halide. The reaction conditions typically involve the use of an alkoxide base and an alkyl halide under controlled temperatures .
Industrial Production Methods
Industrial production of this compound often involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst. This method ensures high yields and purity of the final product. The reaction is typically carried out under reflux conditions to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2R)-2-ethyl-3-oxobutanedioate undergoes various types of chemical reactions, including:
Alkylation: The enolate form of the compound can react with alkyl halides to form new carbon-carbon bonds.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form ketones.
Common Reagents and Conditions
Alkylation: Alkyl halides and alkoxide bases are commonly used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Decarboxylation: Heating under acidic conditions is typically used.
Major Products Formed
Alkylation: Alkylated malonic esters.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Ketones.
Scientific Research Applications
Diethyl (2R)-2-ethyl-3-oxobutanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl (2R)-2-ethyl-3-oxobutanedioate involves its ability to form enolates, which are highly reactive intermediates in organic synthesis. These enolates can undergo nucleophilic addition to various electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the formation of enolate intermediates and their subsequent reactions with alkyl halides and other electrophiles .
Comparison with Similar Compounds
Diethyl (2R)-2-ethyl-3-oxobutanedioate can be compared with other similar compounds such as:
Diethyl malonate: Similar in structure but lacks the ethyl group at the 2-position.
Ethyl acetoacetate: Contains a ketone group but differs in the ester groups attached.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group instead of an ethyl ester group .
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and the formation of unique products in organic synthesis.
Properties
CAS No. |
64864-53-5 |
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Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
diethyl (2R)-2-ethyl-3-oxobutanedioate |
InChI |
InChI=1S/C10H16O5/c1-4-7(9(12)14-5-2)8(11)10(13)15-6-3/h7H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
JWSAJONARKIICO-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](C(=O)C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCC(C(=O)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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